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Compound of Interest

Compound Name: 2-(4-oxocyclohexyl)acetic Acid

Cat. No.: B1311175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-(4-oxocyclohexyl)acetic acid
and two of its key derivatives: the ester, methyl 2-(4-oxocyclohexyl)acetate, and the reduced

alcohol, 2-(4-hydroxycyclohexyl)acetic acid. Understanding the distinct spectral characteristics

of these compounds is crucial for monitoring chemical transformations, confirming structural

integrity, and developing analytical methods in a research and drug development context. This

document presents a compilation of experimental and predicted spectroscopic data, detailed

experimental protocols, and visual representations of the analytical workflow and structural

relationships.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-(4-oxocyclohexyl)acetic
acid and its derivatives. Data for the parent acid is largely predicted based on established

principles of spectroscopy, while experimental data is provided for its derivatives where

available.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
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Compound Proton
Predicted/Experime
ntal Chemical Shift
(δ, ppm)

Multiplicity

2-(4-

oxocyclohexyl)acetic

acid

-CH₂-COOH ~2.3 d

-COCH₂(ax) ~2.4 m

-COCH₂(eq) ~2.2 m

-CH-CH₂COOH ~2.1 m

-CH₂(ax)-CH ~1.6 m

-CH₂(eq)-CH ~2.1 m

-COOH ~10-12 br s

Methyl 2-(4-

oxocyclohexyl)acetate
-CH₃ 3.67 s

-CH₂-COOCH₃ 2.29 d

Cyclohexane protons 1.30 - 2.50 m

2-(4-

hydroxycyclohexyl)ac

etic acid

-CH-OH ~3.4-4.0 m

-CH₂-COOH ~2.2 d

Cyclohexane protons ~1.0-2.0 m

-OH Variable br s

-COOH ~10-12 br s

Predicted values are based on typical chemical shifts for similar functional groups.

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
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Compound Carbon
Predicted/Experimental
Chemical Shift (δ, ppm)

2-(4-oxocyclohexyl)acetic acid C=O (ketone) ~211

C=O (acid) ~178

-CH₂-COOH ~41

-CH-CH₂COOH ~38

-CH₂- (cyclohexane) ~30-40

Methyl 2-(4-

oxocyclohexyl)acetate
C=O (ketone) ~210

C=O (ester) ~173

-OCH₃ ~52

-CH₂-COOCH₃ ~41

Cyclohexane carbons ~30-40

2-(4-hydroxycyclohexyl)acetic

acid
C-OH ~65-75

C=O (acid) ~179

-CH₂-COOH ~42

Cyclohexane carbons ~25-45

Predicted values are based on typical chemical shifts for similar functional groups.

Table 3: Infrared (IR) Spectroscopy Data (Predicted and Experimental)
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Compound Functional Group
Predicted/Experimental
Absorption (cm⁻¹)

2-(4-oxocyclohexyl)acetic acid O-H (carboxylic acid) 3300-2500 (broad)

C-H (sp³) 2950-2850

C=O (ketone) ~1715

C=O (carboxylic acid) ~1710

Methyl 2-(4-

oxocyclohexyl)acetate
C-H (sp³) 2950-2850

C=O (ketone) ~1715

C=O (ester) ~1735

C-O (ester) 1300-1000

2-(4-hydroxycyclohexyl)acetic

acid
O-H (alcohol) 3600-3200 (broad)

O-H (carboxylic acid) 3300-2500 (broad)

C-H (sp³) 2950-2850

C=O (carboxylic acid) ~1710

Predicted values are based on established IR absorption ranges for the respective functional

groups.

Table 4: Mass Spectrometry Data (Predicted and Experimental)
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Compound Molecular Ion (m/z)
Key Fragmentation Peaks
(m/z)

2-(4-oxocyclohexyl)acetic acid 156.0786
Predicted: 139 (-OH), 111 (-

COOH), 98, 83, 55

Methyl 2-(4-

oxocyclohexyl)acetate
170.0943[1] 139, 111, 98, 83, 55[1]

2-(4-hydroxycyclohexyl)acetic

acid
158.0943

Predicted: 140 (-H₂O), 113 (-

COOH), 99, 81, 57

Predicted fragmentation patterns are based on common fragmentation pathways for similar

structures.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an

internal standard (0 ppm).

¹H NMR Acquisition:

Pulse sequence: Standard single-pulse sequence.

Spectral width: -2 to 14 ppm.

Number of scans: 16-64, depending on sample concentration.

Relaxation delay: 1-5 seconds.

¹³C NMR Acquisition:
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Pulse sequence: Proton-decoupled pulse sequence.

Spectral width: 0 to 220 ppm.

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Chemical shifts are referenced to TMS.

2.2 Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

Solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr

and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR)

accessory for direct analysis of the solid.

Liquid samples: Place a drop of the neat liquid between two NaCl or KBr plates.

Data Acquisition:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum. The background spectrum of air (or the solvent) is subtracted.

2.3 Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

liquid chromatograph (LC-MS).
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Sample Preparation:

GC-MS: For carboxylic acids, derivatization (e.g., silylation or methylation) may be

necessary to increase volatility. Dissolve a small amount of the sample in a suitable

solvent (e.g., dichloromethane, methanol).

LC-MS: Dissolve the sample in a solvent compatible with the mobile phase (e.g.,

methanol, acetonitrile/water).

Data Acquisition (Electron Ionization - EI for GC-MS):

Ionization energy: 70 eV.

Mass range: m/z 40-400.

Data Acquisition (Electrospray Ionization - ESI for LC-MS):

Operate in either positive or negative ion mode.

Optimize spray voltage, capillary temperature, and gas flow rates.

Data Processing: The mass spectrum is generated by plotting the relative abundance of ions

against their mass-to-charge ratio (m/z).

Visualized Workflows and Relationships
Diagram 1: General Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic analysis of organic compounds.

Diagram 2: Structural Relationships of the Compounds
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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